molecular formula C74H102N20O19S2 B10852900 Pyz7-D-Trp8-SRIF

Pyz7-D-Trp8-SRIF

Cat. No.: B10852900
M. Wt: 1639.9 g/mol
InChI Key: BUGNDGJWDYBQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyz7-D-Trp8-SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system by binding to five G-protein-coupled receptors. This compound is designed to enhance the stability and selectivity of somatostatin, making it a valuable tool in scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyz7-D-Trp8-SRIF involves the incorporation of specific amino acid residues into the somatostatin sequence. The key steps include:

    Solid-phase peptide synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

    Incorporation of D-tryptophan at position 8: This modification enhances the stability of the peptide.

    Incorporation of pyrazinylalanine at position 7: This substitution aims to improve receptor binding affinity and selectivity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyz7-D-Trp8-SRIF undergoes various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized under specific conditions.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Specific amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products Formed

The major products formed from these reactions include modified peptides with altered stability, binding affinity, and selectivity.

Scientific Research Applications

Pyz7-D-Trp8-SRIF has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating endocrine functions and receptor binding studies.

    Medicine: Potential therapeutic applications in treating growth hormone secretion disorders and endocrine tumors.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Pyz7-D-Trp8-SRIF exerts its effects by binding to somatostatin receptors (SSTR1-5). The binding inhibits adenylyl cyclase activity, reducing cyclic AMP levels and subsequently inhibiting hormone secretion. The compound also activates the mitogen-activated protein kinase (MAPK) cascade, leading to antiproliferative effects in tumor cells .

Comparison with Similar Compounds

Similar Compounds

    Octreotide: A somatostatin analog with high affinity for SSTR2 and SSTR5.

    Lanreotide: Another somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors.

    Pasireotide: A multi-receptor targeted somatostatin analog with broader receptor affinity.

Uniqueness

Pyz7-D-Trp8-SRIF is unique due to its specific modifications at positions 7 and 8, which enhance its stability and selectivity compared to other somatostatin analogs. These modifications result in improved receptor binding affinity and a longer half-life, making it a valuable tool for both research and therapeutic applications .

Properties

Molecular Formula

C74H102N20O19S2

Molecular Weight

1639.9 g/mol

IUPAC Name

19,34-bis(4-aminobutyl)-37-[[2-[(2-amino-1-hydroxypropylidene)amino]-1-hydroxyethylidene]amino]-13,28-dibenzyl-6,9,12,15,18,21,24,27,30,33,36-undecahydroxy-10,16-bis(1-hydroxyethyl)-31-(2-hydroxy-2-iminoethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-25-(pyrazin-2-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriaconta-5,8,11,14,17,20,23,26,29,32,35-undecaene-4-carboxylic acid

InChI

InChI=1S/C74H102N20O19S2/c1-39(77)62(100)82-35-59(99)83-56-37-114-115-38-57(74(112)113)92-70(108)55(36-95)91-73(111)61(41(3)97)94-69(107)51(29-43-18-8-5-9-19-43)90-72(110)60(40(2)96)93-64(102)49(23-13-15-25-76)84-66(104)52(30-44-33-81-47-21-11-10-20-46(44)47)87-67(105)53(31-45-34-79-26-27-80-45)88-65(103)50(28-42-16-6-4-7-17-42)86-68(106)54(32-58(78)98)89-63(101)48(85-71(56)109)22-12-14-24-75/h4-11,16-21,26-27,33-34,39-41,48-57,60-61,81,95-97H,12-15,22-25,28-32,35-38,75-77H2,1-3H3,(H2,78,98)(H,82,100)(H,83,99)(H,84,104)(H,85,109)(H,86,106)(H,87,105)(H,88,103)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)

InChI Key

BUGNDGJWDYBQHT-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(=NC(C(=NC(C(=NC(C(=NC(CSSCC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=N1)O)CCCCN)O)CC2=CNC3=CC=CC=C32)O)CC4=NC=CN=C4)O)CC5=CC=CC=C5)O)CC(=N)O)O)CCCCN)O)N=C(CN=C(C(C)N)O)O)C(=O)O)O)CO)O)C(C)O)O)CC6=CC=CC=C6)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.